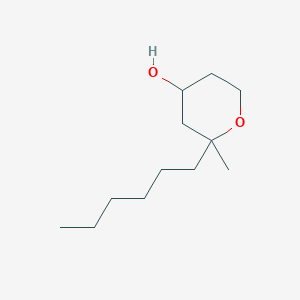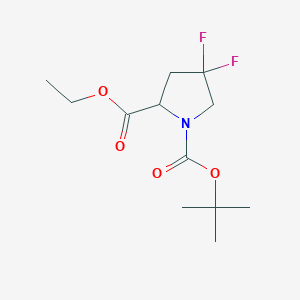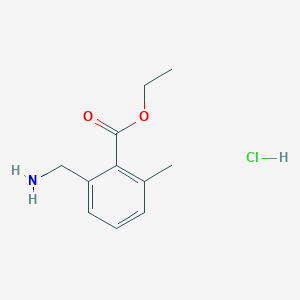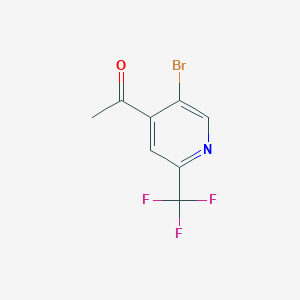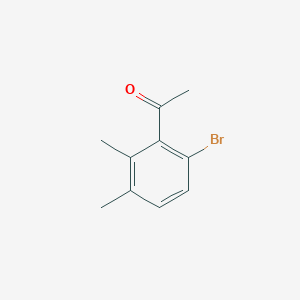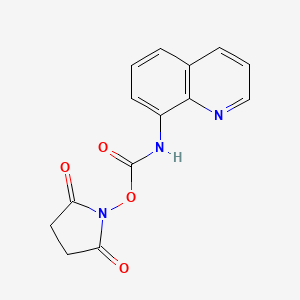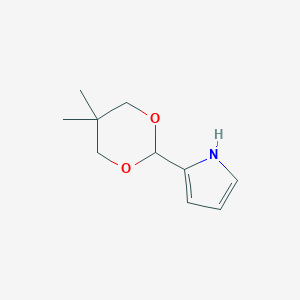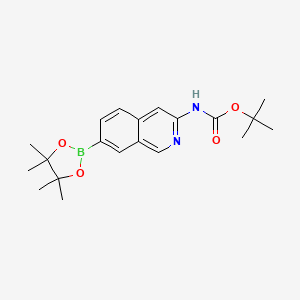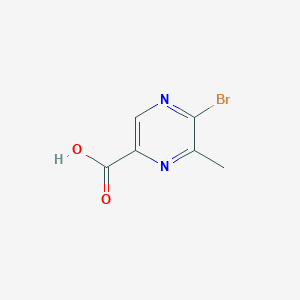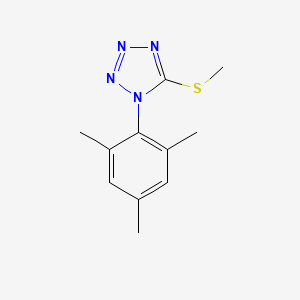
1-Mesityl-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesityl-5-(methylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a mesityl group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-5-(methylthio)-1H-tetrazole typically involves the reaction of mesityl-substituted hydrazine with methylthio-substituted nitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a Lewis acid, to facilitate the formation of the tetrazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Mesityl-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-Mesityl-5-(methylthio)-1H-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Mesityl-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-Mesityl-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
- 1-Mesityl-5-[(4-morpholinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-Mesityl-5-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the methylthio group in this compound imparts unique chemical properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H14N4S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
5-methylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
InChI |
InChI=1S/C11H14N4S/c1-7-5-8(2)10(9(3)6-7)15-11(16-4)12-13-14-15/h5-6H,1-4H3 |
Clé InChI |
ZTZQXZZGSIFWNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC)C |
Solubilité |
7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
